1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole
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Description
“1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is an ethyl group (a two-carbon chain), which is further connected to a 2-chloroethoxy group. This group contains an ether linkage (an oxygen atom connected to two carbon atoms) and a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring. This could be achieved through the reaction of a 1,3-diketone with hydrazine. The ethyl group could then be added through an alkylation reaction. The 2-chloroethoxy group could be introduced in a later step, possibly through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the ethyl group, and the 2-chloroethoxy group. The pyrazole ring is planar due to its aromaticity, while the other groups are likely to adopt a more three-dimensional structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups it contains. The pyrazole ring might undergo electrophilic substitution reactions, while the chlorine atom in the 2-chloroethoxy group could be displaced in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and chlorine groups could make it relatively polar, affecting its solubility in different solvents .
Safety and Hazards
properties
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c8-2-6-11-7-5-10-4-1-3-9-10/h1,3-4H,2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSDSCNMNQTDAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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